Potassium chloride

Catalog No.
S565565
CAS No.
7447-40-7
M.F
KCl
ClK
M. Wt
74.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium chloride

CAS Number

7447-40-7

Product Name

Potassium chloride

IUPAC Name

potassium;chloride

Molecular Formula

KCl
ClK

Molecular Weight

74.55 g/mol

InChI

InChI=1S/ClH.K/h1H;/q;+1/p-1

InChI Key

WCUXLLCKKVVCTQ-UHFFFAOYSA-M

SMILES

[Cl-].[K+]

Solubility

greater than 100 mg/mL at 68° F (NTP, 1992)
Freely soluble
Freely soluble in water. Insoluble in ethanol
In water, 35.5 g/100 g water at 25 °C
1 g dissolves in 2.8 mL water, 1.8 mL boiling water ... /addtion of/ hydrochloric acid, or sodium chloride, or magnesium chloride, diminishes its solubility in water
Insoluble in ether, acetone
1 g dissolves in 14 mL glycerol, about 250 mL alcohol. Insoluble in ether, acetone.
Soluble in diethyl ether; Sparingly soluble in ethanol
Water solubility (g/100g) = 28.1 at 1 °C; 31.2 at 10 °C; 34.2 at 20 °C; 37.2 at 30 °C; 40.2 at 40 °C; 43.1 at 50 °C
Solubility in water at 20 °C: good

Synonyms

Potassium Chloride (KCl); Acronitol; Addi-K; Apo-K; Celeka; Cena-K; Chloropotassuril; Chlorvescent; Clor-K-Zaf; Diffu-K; Durekal; Durules; Durules-K; Dyna-K; E 508; Emplets Potassium Chloride; Enpott; Enseal; K 10; K-Care; K-Contin; K-Dur; K-Lease; K

Canonical SMILES

[Cl-].[K+]

Isomeric SMILES

[Cl-].[K+]

Biological Research:

  • Cell Culture: KCl is a vital component of cell culture media, as it helps maintain the physiological environment required for cell growth and function . It plays a role in regulating the osmotic pressure and providing essential potassium ions for various cellular processes .
  • Electrophysiology: KCl solutions are widely used in electrophysiological studies to investigate the electrical activity of excitable cells, such as neurons and muscle cells . The ability of KCl to conduct electricity allows researchers to measure the flow of ions across cell membranes, providing insights into cellular signaling and function .
  • Potassium Supplementation: In studies investigating the effects of potassium on various biological processes, KCl is often employed to manipulate or supplement potassium levels in cells or organisms . This allows researchers to explore the role of potassium in diverse areas, including plant growth, stress response, and disease models.

Neuroscience Research:

  • Neuronal Activity: KCl is frequently used to induce neuronal depolarization, which activates neurons and allows researchers to study their electrical properties and response to stimuli . This technique is valuable for understanding neuronal communication and the mechanisms underlying learning and behavior.
  • Brain Imaging: KCl solutions are sometimes used in conjunction with brain imaging techniques like positron emission tomography (PET) to study brain function and perfusion . The radioisotope potassium-40, naturally present in KCl, can be traced to visualize potassium distribution in the brain, offering insights into neuronal activity and regional blood flow.

Environmental Science Research:

  • Soil Analysis: KCl is a common extractant used in soil analysis to assess the availability of potassium for plants . By measuring the amount of potassium extracted from soil with KCl solutions, researchers can determine soil fertility and identify potential deficiencies that can impact plant growth.
  • Potassium Tracing: KCl containing stable isotopes of potassium can be used as a tracer in environmental studies to track the movement and fate of potassium in ecosystems . This helps researchers understand the cycling of potassium in the environment and its impact on various ecological processes.

Physical Description

Potassium chloride appears as white colorless cubic crystals. Strong saline taste. (NTP, 1992)
DryPowder; DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid
Colourless, elongated, prismatic or cubital crystals or white granular powder. Odourless
COLOURLESS HYGROSCOPIC CRYSTALS.

Color/Form

White crystals or crystalline powder
Colorless crystals
Colorless, elongated, prismatic, or cubical crystals or as a white granular powde

Boiling Point

Sublimes at 2732° F (NTP, 1992)
Sublimes 1500 °C

Density

1.984 (NTP, 1992)
1.988 g/cu cm
1.98 g/cm³

Odor

Odorless

Melting Point

1418 °F (NTP, 1992)
770 °C
Mp 773 °
771 °C
770-773 °C

UNII

660YQ98I10

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 737 of 764 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

For use as an electrolyte replenisher and in the treatment of hypokalemia.
FDA Label
Parenteral nutrition

Therapeutic Uses

The oral dose of 10% potassium chloride elixir (Kay Ciel) required to reverse thiazide-induced hypokalemia was determined in 15 patients with essential hypertension who were taking Esidrix (hydrochlorothiazide) in a dose of 50 mg. twice daily. Each patient had maintained a serum potassium concentration of at least 0.5 meq./l. less than duplicate control values (mean decreases, 0.62 meq./l.) for at least 2 months during therapy with hydrochlorothiazide, 50 mg. twice daily. Potassium chloride 10% elixir was administered in a total daily dose of 40 mg. with bimonthly increments to 60 mg., 80 mg. and 100 mg. while the thiazide administration was maintained. The serum potassium deficit was repleted to 75% in 12 of the 15 patients. In 8 of the 12, this was accomplished with 40 mg. potassium chloride daily, and in 4, with 60 mg. daily. The latter dose is recommended in patients with thiazide-induced hypokalemia.
Thirty-six adult patients with cardiovascular disorders were enrolled in an open 12 week study to evaluate the efficacy, safety and patient acceptance of sustained-release potassium chloride (Klotrix; I) tablets, at a dosage of 1.8 g daily. These patients were on an established regimen of potassium wasting diuretics as part of their treatment for hypertension or arteriosclerotic heart disease, and all were receiving an oral potassium supplement. On the first day of the study, the previously used oral potassium supplement was discontinued and I substituted. Serum potassium levels remained normal and other laboratory parameters did not change significantly as a result of the changeover from the previous potassium supplement to I. However, side effects occurred less frequently with I, and while more than half the patients commented on the bad taste or bad aftertaste of their previous supplement, no such comments were recorded for I. Patient acceptance of I was high, and 87% of the patients who completed the study expressed a preference for I over their previous oral potassium supplement.
Medication (vet): as oral or parenteral source of potassium... in cattle it has been successfully used iv for "creeper cows"...& in cases of debilitating diarrhea. 1% Level in feed reduces incidence of urolithiasis in lambs, & orally...for...feeder calves...as electrolyle source.
Potassium chloride is of value for the relief of symptoms of hypokaliemic periodic paralysis, and the symptoms of Meniere's disease. Daily intake of potassium decreases the risk of stroke-associated mortality.
The relative efficacy of potassium chloride, amiloride and triamterene in maintaining potassium and magnesium balance was evaluated in 23 hypokalemic (S-K less than or equal to 3.5 mmol/l) patients with chronic heart failure receiving diuretic therapy. Amiloride and triamterene were administered in a randomized, crossover manner, followed by potassium chloride in an open manner. During a 5-month treatment with hydrochlorothiazide 50 mg twice/day, potassium chloride 1 g twice/day was not as effective as amiloride 5 mg or triamterene 75 mg twice/day in maintaining serum potassium and magnesium and total-body potassium, while amiloride and triamterene seemed to be equally effective. During all three supplementations, a decrease in serum potassium to a hypokalemic level was observed in some patients. The need for higher doses of potassium chloride, amiloride and triamterene was clearly concentrated to the same patients, and correction was easily reached by increasing the respective doses.
Unruptured live tubal ectopic pregnancies are often managed surgically. Significantly elevated beta-hCG levels in these patients make treatment with methotrexate ineffective. However, achieving cardiac asystole via sonographically guided injection of potassium chloride (KCl) along with systemic methotrexate can improve treatment outcome. We describe the successful conservative management of 3 cases of unruptured tubal pregnancy with cardiac activity and significantly elevated beta-hCG levels. Under sonographic guidance, KCl was injected into the fetal heart to achieve cardiac asystole, and patients concurrently received a systemic methotrexate injection. The resolution of ectopic pregnancy was achieved and surgery was avoided in all 3 cases. Conservative management may thus be an option for patients with live ectopic pregnancies.
A 52-year-old man who ingested 20 g of thallium iodide and survived is reported. Therapy included gastrointestinal decontamination, peritoneal dialysis, and potassium chloride diuresis. Peritoneal dialysis removed 4% of the calculated ingested dose in a 24-hr period and potassium chloride diuresis 2%, an insignificant amount in light of the ingested dose of thallium. The primary method of treatment of thallium poisoning remains prompt gastrointestinal decontamination.
Potassium chloride (KCl) supplementation is common among critically ill children. Intravenous (IV) KCl supplementation for pediatric patients is poorly characterized. This study aimed to examine the efficacy and safety of IV KCL and to determine factors affecting patient responses to IV KCL in the pediatric cardiac intensive care unit (CICU). A retrospective review of 211 children (794 KCl doses) undergoing cardiac surgery or a hospital stay for heart failure in the CICU of a tertiary care teaching and referral children's hospital in 2011 was performed. Demographic data, weight, height, creatinine, and concomitant medications during each KCl dose were recorded and analyzed. Body surface area (BSA), creatinine clearance, and change in [K(+)] were calculated. The median age of the children was 4 months (range, 10 days-18 years). In this study, 151 KCl doses were administered to neonates (19 %), 307 doses (39 %) to females, and 510 doses (64 %) to patients with a BSA smaller than 0.33 m(2) (a group with relative renal insufficiency). The mean KCl dose was 0.97 +/- 0.006 mEq/kg. No adverse events were associated with IV KCl administration. Blood/plasma [K(+)] increased 0.8 +/- 0.02 mEq/L. The responses to KCl did not differ significantly between males and females, between neonates and children, or between patients with a BSA smaller than 0.33 m(2) and those with a BSA of 0.33 m(2) or larger. The responses to IV KCl were attenuated by concomitant furosemide (p = 0.01), amphotericin B (p < 0.01), and KCl in parenteral nutrition (p < 0.01). The responses were augmented by concomitant enalapril (p = 0.03), ethacrynic acid (p < 0.001), and hemodialysis (p < 0.01). Intravenous KCl can be administered safely for CICU patients. Responses to KCl are altered when it is given with certain medications. Intravenous KCl should be used cautiously in children receiving angiotensin-converting enzyme inhibitors. Future studies are needed for further characterization of factors affecting responses to IV KCl in children.
/EXP THER/ Hypokalemia occurs commonly in lactating dairy cows. The objectives of this study were to determine (1) whether a 24 hr oral KCl dose of 0.4 g/kg of body weight (BW) was effective and safe in hypokalemic cattle; (2) whether potassium was best administered as 2 large doses or multiple smaller doses over a 24-hr period; and (3) the effect of oral KCl administration on plasma Mg concentration and urine Mg excretion in fasted lactating dairy cattle. Plasma K and Cl concentrations were decreased, and blood pH increased, in 15 lactating Holstein-Friesian cows by administering 2 intramuscular (i.m.) 10-mg injections of isoflupredone acetate 24 hr apart followed by 2 i.m. injections of furosemide (1 mg/kg of BW) 8 hr apart and by decreasing feed intake. Cows were randomly assigned to 1 of 3 treatment groups with 5 cows/group: untreated control (group C); oral administration of KCl at 0.05 g/kg of BW 8 times at 3 hr intervals (group K3); and oral administration of KCl at 0.2 g/kg of BW twice at 12-hr intervals (group K12). A 24 hr KCl dose rate of 0.4 g/kg of BW increased plasma and milk K concentration and plasma Cl concentration, and corrected the metabolic alkalosis and alkalemia, with no clinically significant difference between 2 large doses (group K12) or multiple small doses (group K3) of KCl over 24 hr. Oral KCl administration decreased peripheral fat mobilization in cattle with experimentally induced hypokalemia, as measured by changes in plasma nonesterified fatty acid concentration, and slightly augmented the fasting-induced decrease in plasma Mg concentration. Our findings support recommendations for a 24 hr oral KCl dose of 0.4 g/kg of BW for treating moderately hypokalemic cattle. Additional Mg may need to be administered to inappetant lactating dairy cattle being treated with oral KCl to minimize K-induced decreases in magnesium absorption.
/EXP THER/ The effects of potassium loading on blood pressure (BP) and the renin-angiotensin-aldosterone system were investigated in two-kidney, one clip Goldblatt hypertensive rats. Two series of experiments were performed: one was begun just after renal artery constriction, and the other, after hypertension had developed. Potassium loading significantly attenuated the development of hypertension, and was also able to abate existing renovascular hypertension. In both studies, potassium loading increased fluid intake and urine volume, which were accompanied by increased excretion of sodium and potassium. In spite of the massive diuretic effect, potassium loading significantly attenuated the increased plasma renin activity (PRA) induced by renal artery constriction, while it further enhanced the increased plasma aldosterone concentration (PAC) in two-kidney, one clip Goldblatt hypertensive rats. There was no significant difference in the values of serum sodium and potassium between the two groups with or without potassium loading. These results suggest that potassium may attenuate the development of hypertension and reduce the elevated BP by diuresis and natriuresis and by suppression of the PRA in two-kidney, one clip Goldblatt rats.
/EXP THER/ An 80% survival rate was achieved when sheep which received lethal doses of Urginea sanguinea were treated with activated charcoal at 5 g/kg and potassium chloride at 1 g/kg body mass per os. A brief description of U. sanguinea poisoning and of the mechanism of cardiac glycoside action is given. Clinical examinations, ECG recordings and serum potassium levels were done to monitor developing signs of poisoning.
The bioavailability of 50 meq slow release potassium chloride (I) tablets (Klotrix) and solution (K-Lytel), given in single oral doses, was compared in a crossover study in 8 healthy male subjects, aged 22-31 yr... The efficacy, safety and acceptance of slow release I, 40 meq/day (given as 20 meq 2 times/day) were studied in a 4 week trial in 55 patients who were taking potassium wasting diuretics for a variety of cardiovascular disorders. Substitution of slow release I tablets for the prior potassium supplement effectively maintained serum potassium levels. No significant alterations in vital signs or laboratory tests were noted and stool specimens were negative for occult blood throughout the study. It was concluded that slow release I was not only well tolerated but most patients found the preparation convenient and more palatable; 95% of patients preferred slow release I to their prior potassium supplement.
Treatment of hypokalemia in the following conditions: with or without metabolic alkalosis: digitalis intoxication; familial periodic paralysis; diabetic acidosis; diarrhea and vomiting; surgical conditions accompanied by nitrogen loss, vomiting, suction drainage, diarrhea and increased urinary excretion of potassium; certain cases of uremia; hyperadrenalism; starvation and debilitation; corticosteroid or diuretic therapy. /Potassium -Oral/
Prevention of potassium depletion when dietary intake is inadequate in the following conditions: patients receiving digitalis and diuretics for congestive heart failure; significant cardiac arrhythmias; hepatic cirrhosis with ascites; states of aldosterone excess with normal renal function; potassium-losing nephropathy; certain diarrheal states. /Potassium -Oral/
Wneh hypokalemia is associated with alkolosis, use potassium chloride. When acidosis is present, use the bicarbonate, citrate, acetate or gluconate potassium sats. /Potassium-Oral/
In patients with mild hypertension, the use of potassium supplements (24 to 60 mmol/day) appears to result in a long-term reduction of blood pressure. /Potassium-Oral; Not in the US Product label/

Pharmacology

The potassium ion is in the principle intracellular cation of most body tissues. Potassium ions participate in a number of essential physiological processes including the maintenance of intracellular tonicity, the transmission of nerve impulses, the contraction of cardiac, skeletal and smooth muscle, and the maintenance of normal renal function. The intracellular concentration of potassium is approximately 150 to 160 mEq per liter. The normal adult plasma concentration is 3.5 to 5 mEq per liter. An active ion transport system maintains this gradient across the plasma membrane. Potassium is a normal dietary constituent and under steady-state conditions the amount of potassium absorbed from the gastrointestinal tract is equal to the amount excreted in the urine. The usual dietary intake of potassium is 50 to 100 mEq per day. Potassium depletion will occur whenever the rate of potassium loss through renal excretion and/or loss from the gastrointestinal tract exceeds the rate of potassium intake. Such depletion usually develops as a consequence of therapy with diuretics, primarily or secondary hyperaldosteronism, diabetic ketoacidosis, or inadequate replacement of potassium in patients on prolonged parenteral nutrition. Depletion can develop rapidly with severe diarrhea, especially if associated with vomiting. Potassium depletion due to these causes is usually accompanied by concomitant loss of chloride and is manifested by hypokalemia and metabolic alkalosis. Potassium depletion may produce weakness, fatigue, disturbances of cardiac rhythm (primarily ectopic beats), prominent U-waves in the electrocardiogram, and, in advanced cases, flaccid paralysis and/or impaired ability to concentrate urine. If potassium depletion associated with metabolic alkalosis cannot be managed by correcting the fundamental cause of the deficiency, e.g., where the patient requires long-term diuretic therapy, supplemental potassium in the form of high potassium food or potassium chloride may be able to restore normal potassium levels. In rare circumstances (e.g., patients with renal tubular acidosis) potassium depletion may be associated with metabolic acidosis and hyperchloremia. In such patients, potassium replacement should be accomplished with potassium salts other than the chloride, such as potassium bicarbonate, potassium citrate, potassium acetate, or potassium gluconate.
Potassium Chloride is a metal halide composed of potassium and chloride. Potassium maintains intracellular tonicity, is required for nerve conduction, cardiac, skeletal and smooth muscle contraction, production of energy, the synthesis of nucleic acids, maintenance of blood pressure and normal renal function. This agent has potential antihypertensive effects and when taken as a nutritional supplement may prevent hypokalemia.

ATC Code

A - Alimentary tract and metabolism
A12 - Mineral supplements
A12B - Potassium
A12BA - Potassium
A12BA01 - Potassium chloride
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XA - Electrolyte solutions
B05XA01 - Potassium chloride

Mechanism of Action

Supplemental potassium in the form of high potassium food or potassium chloride may be able to restore normal potassium levels.
K+ is the principal cation mediating the osmotic balance of the body fluids. In animals, the maintenance of normal cell volume and pressure depends on Na+ and K+ pumping. The K+/Na+ separation has allowed for evolution of reversible transmembrane electrical potentials essential for nerve and muscle action in animals, and both potassium and chloride are important in transmission of nerve impulses to the muscle fibers. /postasium/
The reported mutagenic effect of KCl most probably results from a disruption of osmotic balance of cells with a subsequent interference with chromosomal stability. This may result in the clastogenic effects (DNA breakage and chromosome structural instability) due to K+ effects on sequestering of Mg2+ ions required for normal maintenance of chromatin integrity. Other chemicals may also exert such effect (e.g. NaCl, sucrose).
Potassium and chloride is also important in the regulation of the acid-base balance of the body. Potassium is the principal base in tissues of blood cells, and Cl maintains electrochemical neutrality by anion exchange with bicarbonate (the chloride shift) in the CO2 transport in the blood red cells.

Impurities

Contaminants: Magnesium sulfate salts
/Chemical grade KCl/ Industrial & Refined grade: Na, Br, SO4, Ca, Ca & Mg, Pb, Fe, Cu, Ni, Cr, Mo, V, Ti
Impurities are usually sodium chloride and magnesium chloride
NaCl, bromide and alkaline earth sulfates, depending on the raw material and production process

Other CAS

7447-40-7
14336-88-0

Wikipedia

Potassium chloride

Drug Warnings

The cardiac effects of hyperkalemia are principal toxic effects of potassium. They are mediated through changes in the intra/extracellular potassium ratio, which alters cardiac conduction. With no underlying conduction defects a transient increase in cardiac conduction occurs with potassium concentrations above 7 mmol/L, but a profound depression occurs when concentrations rise over 8.0 mmol/L. One of the effects of hyperkalemia is the depolarisation of cardiac muscle, which interferes with normal contractility. Potassium chloride exerts a direct irritant effect on the gastrointestinal mucosa.
Local pain and inflammation may result from subcutaneous injection). Skin rash has rarely been reported with potassium preparations.
The initial signs of poisoning are generally gastrointestinal: nausea, vomiting and diarrhea. These symptoms can develop into abdominal pain and eventually paralytic ileus. Gastrointestinal perforation after oral exposure can occur. Bleeding and perforation have been reported in patients receiving solid forms of potassium chloride.
A number of neuromuscular effects can be seen, usually with potassium concentrations of 7.0 mmol/L or higher. General weakness and flaccidity precede ascending paralysis. Tremor, paresthesias, decreased vibration perception and proprioception can be seen, but the sensory function is usually intact. Dysarthria and dysphagia may occur.
For more Drug Warnings (Complete) data for POTASSIUM CHLORIDE (8 total), please visit the HSDB record page.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
YEAST_FOOD; -> JECFA Functional Classes
Cosmetics -> Viscosity controlling

Methods of Manufacturing

Potassium chloride is produced in large quantities from mined potash ores and from salt-containing surface waters.
Potassium chloride is produced mostly from solid ores occurring in underground deposits 300-1700 m deep. ... Conventional mining methods adapted from coal and hard-rock mining operations and machine mining are employed to mine ores to a depth of ca 1100 m. Solution mining is employed to recover potassium chloride from deposits exceeding ca 1100 m or from deposits that cannot be mined conventionally because of geological anomalies.
Although it is a relatively small source in terms of total world production of potassium chloride, significant tonnages of potassium chloride, ca 3% of world production, are produced by solar evaporation of natural brines.
(1) Mined from sylvite deposits in New Mexico and Saskatchewan, purified by fractional crystallization or floatation; (2) extracted from salt lake brines and purified by recrystallization.
Extracted from bedded deposits of salts, or from concentrated surface and/or subsurface brines, followed by milling, washing, screening, flotation, crystallization, refining and drying

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
Fabricated metal product manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Primary metal manufacturing
Services
Wholesale and retail trade
Potassium chloride (KCl): ACTIVE
Occurs in nature as the mineral sylvine or sylvite.
Potassium chloride is produced mostly from solid ores occurring in underground deposits 300-1700 m deep ... significant tonnages of potassium chloride, approximately 3% of world production, are produced by solar evaporation of natural brines.
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturinig/

Analytic Laboratory Methods

AOAC Method No. 983.02. Flame Photometric Method (35). Detection limit not reported.
AOAC Method No. 973.52. Potassium in Water. Detection limit of 0.01-2 mg K/L.
Analyte: potassium chloride; matrix: chemical identification; procedure: visual reaction with sodium bitartrate to form white crystalline precipitate that is soluble in ammonium hydroxide and in solutions of alkali hydroxides and carbonates (Potassium test)
Analyte: potassium chloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate (Chloride test)
For more Analytic Laboratory Methods (Complete) data for POTASSIUM CHLORIDE (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic, keep in a dry place. Storage class (TRGS 510): Non combustible solids.

Interactions

BACKGROUND AND OBJECTIVE: We have evaluated the effects of propofol and its relationship with K+ channels on human isolated umbilical vessels. METHODS: Umbilical vessel rings were suspended in isolated organ baths containing Krebs-Ringer solution. In the first series of experiments the effect of propofol (10(-9)-10(-4) M) was examined in a concentration-dependent manner on umbilical vessels precontracted with KCl (60 mmol). In the second series, these effects were studied in the presence of tetraethylammonium. RESULTS: A mild contraction was produced by low dose propofol in both precontracted umbilical artery and umbilical vein segments. 10(-4) M propofol caused significant relaxation in both umbilical artery and umbilical vein. The relaxation response was significantly reduced by the addition of 10(-1) M tetraethylammonium. CONCLUSION: These results suggested that the responses of propofol on KCl-induced contractions of both umbilical artery and vein were dose dependent, and this effect involved Ca2+ activated K+ channels.
The nature of KCl-induced relaxations of the rat anococcygeus muscle was investigated. 2. The relaxations were mimicked by other K+ salts, but not by NaCl. 3. The muscle was more susceptible to the relaxant effects of KCl than the contractile effects. 4. Addition of ouabain (100 micron) had no effect on the relaxations. 5. The relaxations were abolished by tetrodotoxin (5 microgram/mL), procaine (500 micron), and by section of the inhibitory nerves. 6. The results suggest that KCl-induced relaxations are due to stimulation of the inhibitory nerves by K+.
Twelve male mongrel dogs were used for this study; six were untreated (control) and six were given intravenous furosemide (1 mg/kg) daily for seven consecutive days before each study. Each animal received intravenous KCl 0.8, 1.6 or 3.2 mMol/kg/hr for one hour, but only one dose for each study and at least seven days were allowed between studies. The animals were given thiopentone for tracheal intubation and mechanically ventilated, maintaining a PaCO2 of 4.0 to 4.5 kPa (30-35 torr) and anaesthetized with nitrous oxide-oxygen and halothane. Daily administration of furosemide reduced serum potassium from 4.48 to 4.09 mMol/1 with no significant change in serum sodium. A greater number of furosemide-pretreated animals (6 vs 3) developed cardiac dysrhythmias during non-lethal intravenous KCl at 0.8, 1.6 mMol/kg/hr. The furosemide-pretreated group tended to succumb at a lower serum potassium concentration (12.2 vs 13.8 mMol/I, P less than 0.05) and developed earlier onset (44 vs 54 min, P less than 0.05) of cardiac standstill or ventricular fibrillation following intravenous KCl at 3.2 mMol/kg/hr. Cardiac output, heart rate and mean arterial pressure were significantly elevated during serum concentrations of 6.9-9.1 mMol/1, while no statistically significant changes were observed for stroke volume and peripheral resistance. There were no significant differences of urinary potassium excretion between the untreated and treated groups when like doses of KCl were infused. These data suggest that acute infusion of KCl in furosemide-pretreated dogs may not be an effective means of treating hypokalaemia and could be hazardous.
The effect of s.c. administration of deoxycorticosterone acetate (DOCA) plus p.o. treatment with NaCl solution on gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine and the effect of p.o. potassium supplementation on the enhanced induction of gastric carcinogenesis in DOCA-NaCl rats were investigated in Wistar rats. After 25 weeks of p.o. treatment with the carcinogen, rats received s.c. injections of DOCA (50 mg/kg) twice a week and were given 1% NaCl solution with and without 1% KCl as drinking water. In Week 52, the blood pressure, the incidence of gastric cancer, and the number of cancers per rat were significantly greater in DOCA-NaCl rats than in the untreated group. Prolonged p.o. treatment of DOCA-NaCl hypertensive rats with potassium significantly reduced their blood pressure, the incidence of gastric cancers, and their number per rat. All gastric tumors were in the glandular portions of the stomach. The norepinephrine concentration in the gastric wall and the labeling indices of gastric mucosa were significantly greater in DOCA-NaCl hypertensive rats than in the untreated group, but p.o. potassium supplementation significantly reduced the norepinephrine concentration in the gastric wall and the labeling indices of the gastric mucosa in DOCA-NaCl rats. Thus, administration of DOCA and NaCl increased the norepinephrine concentration in the gastric wall and promoted gastric carcinogenesis, and p.o. potassium supplementation decreased the norepinephrine concentration in the gastric rats. Inasmuch as the norepinephrine concentration has been used as a marker of sympathetic nervous activity, these findings suggest that the sympathetic nervous system plays an important role in gastric carcinogenesis, probably associated with cell proliferation of antral epithelial cells.
For more Interactions (Complete) data for POTASSIUM CHLORIDE (20 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Impaired Absorption of Extended-Release Potassium Chloride in a Patient With a High-Output Ileostomy

Abigail T Burka, Cassandra D Benge
PMID: 34495934   DOI: 10.1097/WON.0000000000000801

Abstract

Best practices in the management of ileostomies include use of immediate release (IR) medications and elimination of enteric coated and prokinetic agents. Extended-release (ER) potassium chloride is designed for postpyloric release rather than colonic absorption and is postulated to be an appropriate option for potassium repletion in this patient subset.
We present a patient with an ileostomy who received intravenous ER and IR oral potassium chloride supplementation following diverting loop ileostomy. Clinical responsiveness to ER potassium chloride was poor; 15 to 40 mEq was required to replace 0.1 mEq/L of potassium. However, upon transition to IR potassium chloride, only 6.67 mEq was required to replace 0.1 mEq/L of potassium.
Our experience in this case suggests that patients with surgical alterations to their gastrointestinal tracts who fail to have expected rises in serum potassium levels may benefit from early conversion to IR potassium chloride.


When All Else Fails: Alternative Methods of Euthanasia

Tracy A Turner
PMID: 34243883   DOI: 10.1016/j.cveq.2021.04.014

Abstract

Barbiturate overdose as a method of euthanasia is becoming unacceptable. This has made alternative methods of euthanasia very important. Gunshot or captive bolt euthanasia is among methods that are acceptable, but they may not be esthetically acceptable. This has led to the use of other methods of euthanasia. Inducing anesthesia prior to euthanasia offers an easier method of control. Adjunctive techniques using intravenous potassium or magnesium salts administered intravenously and intracardiac administration of potassium chloride or intrathecal lidocaine offer alternatives that work well and are more environmentally safer than barbiturates. Pithing and exsanguination are also environmentally safer but may not be as esthetically acceptable as the other methods.


Use of potassium chloride for low-residue euthanasia of anesthetized California sea lions (

Emily R Whitmer, Emily J Trumbull, Heather S Harris, Sophie T Whoriskey, Cara L Field
PMID: 34227861   DOI: 10.2460/javma.259.2.197

Abstract

To demonstrate the efficacy of potassium chloride (KCl) for low-residue euthanasia of anesthetized pinnipeds in field settings for which carcass retrieval for disposal is not feasible.
Stranded, free-ranging California sea lions (CSLs;
; n = 17) and northern elephant seals (NESs;
; 6) with life-threatening injury or disease between May and August 2020.
Each animal was anesthetized and then received a lethal dose of KCl solution administered by IV or intracardiac injection. The effective KCl dose; durations to cardiac arrest, respiratory arrest, and pupil dilation; and presence or absence of agonal breaths, muscle fasciculations, or skeletal movements were recorded.
Mean effective dose of KCl was 207.4 mg/kg (94.3 mg/lb) for the 17 CSLs and 209.1 mg/kg (95.0 mg/lb) for 5 of 6 NESs (1 outlier NES was excluded). The range in duration from the beginning of KCl injection to cardiac arrest was 0 to 6 minutes, to pupil dilation was 0 to 5 minutes, and to respiratory arrest was 0 to 5 minutes. Muscle fasciculations, skeletal movements, and agonal breaths were observed in both species during and after KCl administration.
The use of KCl provides an effective, low-residue method of euthanasia in anesthetized CSLs and NESs. Our recommended dose for these species is 250 mg KCl/kg (113.6 mg KCl/lb) delivered by intracardiac injection. Compared with euthanasia by barbiturate overdose, the use of KCl reduces the potential for secondary intoxication of scavengers and is appropriate in field scenarios in which the carcass cannot be retrieved for disposal.


Use of normosol and Plasma-Lyte for pediatric liver transplants

Heather A Ballard, Nicholas E Burjek
PMID: 34137126   DOI: 10.1111/pan.14198

Abstract




Dietary Modelling to Explore the Impact of Potassium Chloride Replacement for Sodium in Bread for Adults with Chronic Kidney Disease

Rebecca Morrison, Jordan Stanford, Kelly Lambert
PMID: 34371980   DOI: 10.3390/nu13072472

Abstract

Food manufacturers are increasingly substituting potassium chloride (KCl) in food products so as to reduce the sodium chloride content. Bread and bread products are common staple foods in many Western households and are a target for recipe reformulation using KCl. Given that chronic kidney disease (CKD) is a medical condition of global importance that requires dietary potassium restriction in the later stages, we sought to evaluate the impact and safety of varying levels of KCl substitution in bread products. We undertook a secondary analysis of dietary data from the National Nutrition and Physical Activity Survey 2011-2012 for 12,152 participants (154 participants with CKD). The sodium chloride content in bread and bread-based products was substituted with 20%, 30%, and 40% of KCl. The contribution of these alterations in the dietary potassium intake to the total daily potassium intake were then examined. The replacement of sodium in bread with varying amounts of KCl (20%, 30%, and 40%) resulted in one third of people with CKD exceeding the safe limits for dietary potassium consumption (31.8%, 32.6%, and 33%, respectively). KCl substitution in staple foods such as bread and bread products have serious and potentially fatal consequences for people who need to restrict dietary potassium. Improved food labelling is required for consumers to avoid excessive consumption.


Relaxant Effects of the Aqueous Extract of

Prosper A Dabiré, Youssoufou Ouédraogo, Abel A Somé, Stanislas Sawadogo, Issaka Ouédraogo, Edith M Ilboudo, Raymond G Belemtougri
PMID: 33928151   DOI: 10.1155/2021/6618565

Abstract

In uterine smooth muscle, the effects of
are not yet documented. To fill this gap, we investigated the pharmacological effect of
on the contraction of the rat isolated uterine horns. The isolated segments were exposed to different concentrations of the aqueous extract of
leaves and pharmacological drugs. The results showed that
aqueous extract decreased the amplitude and frequency by concentration-related manner. IC
values were 2.4 and 2.6, respectively, for amplitude and frequency. Our study revealed that the extract did not act through histamine H
-receptors or the nitric oxide pathway. It also inhibited uterine contractions induced by oxytocin and potassium chloride (KCl). These data suggest that
active compound can be used for calming uterine contractions. The action of
showed that it can be useful to fight against diseases which caused uterotonic effects. It can be useful to prevent preterm birth and pains caused by menstruations but further investigation is needed to clarify the mechanism action.


0.9% Sodium chloride solution versus Plasma-Lyte 148 versus compound sodium lacTate solution in children admitted to PICU-a randomized controlled trial (SPLYT-P): study protocol for an intravenous fluid therapy trial

Sainath Raman, Andreas Schibler, Renate Le Marsney, Peter Trnka, Melanie Kennedy, Adrian Mattke, Kristen Gibbons, Luregn J Schlapbach
PMID: 34217337   DOI: 10.1186/s13063-021-05376-5

Abstract

Intravenous fluid therapy represents the most common intervention critically ill patients are exposed to. Hyperchloremia and metabolic acidosis associated with 0.9% sodium chloride have been observed to lead to worse outcomes, including mortality. Balanced solutions, such as Plasma-Lyte 148 and Compound Sodium Lactate, represent potential alternatives but the evidence on optimal fluid choices in critically ill children remains scarce. This study aims to demonstrate whether balanced solutions, when used as intravenous fluid therapy, are able to reduce the incidence of a rise in serum chloride level compared to 0.9% sodium chloride in critically ill children.
This is a single-centre, open-label randomized controlled trial with parallel 1:1:1 assignment into three groups: 0.9% sodium chloride, Plasma-Lyte 148, and Compound Sodium Lactate solutions for intravenous fluid therapy. The intervention includes both maintenance and bolus fluid therapy. Children aged < 16 years admitted to intensive care and receiving intravenous fluid therapy during the first 4 h of admission are eligible. The primary outcome measure is a ≥ 5mmol/L increase in serum chloride level within 48 h post-randomization. The enrolment target is 480 patients. The main analyses will be intention-to-treat.
This study tests three types of intravenous fluid therapy in order to compare the risk of hyperchloremia associated with normal saline versus balanced solutions. This pragmatic study is thereby assessing the most common intervention in paediatric critical care. This is a single-centre open-label study with no blinding at the level of delivery of the intervention. Certain paediatric intensive care unit (PICU) patient groups such as those admitted with a cardiac condition or following a traumatic brain injury are excluded from this study.
The study has received ethical approval (HREC/19/QCHQ/53177: 06/06/2019). It is registered in the Australian New Zealand Clinical Trials Registry ( ACTRN12619001244190 ) from 9th September 2019. Recruitment commenced on 12th November 2019. The primary results manuscript will be published in a peer-reviewed journal.


Proteins maintain hydration at high [KCl] concentration regardless of content in acidic amino acids

Hosein Geraili Daronkola, Ana Vila Verde
PMID: 34087206   DOI: 10.1016/j.bpj.2021.05.015

Abstract

Proteins of halophilic organisms, which accumulate molar concentrations of KCl in their cytoplasm, have a much higher content in acidic amino acids than proteins of mesophilic organisms. It has been proposed that this excess is necessary to maintain proteins hydrated in an environment with low water activity, either via direct interactions between water and the carboxylate groups of acidic amino acids or via cooperative interactions between acidic amino acids and hydrated cations. Our simulation study of five halophilic proteins and five mesophilic counterparts does not support either possibility. The simulations use the AMBER ff14SB force field with newly optimized Lennard-Jones parameters for the interactions between carboxylate groups and potassium ions. We find that proteins with a larger fraction of acidic amino acids indeed have higher hydration levels, as measured by the concentration of water in their hydration shell and the number of water/protein hydrogen bonds. However, the hydration level of each protein is identical at low (b
= 0.15 mol/kg) and high (b
= 2 mol/kg) KCl concentrations; excess acidic amino acids are clearly not necessary to maintain proteins hydrated at high salt concentration. It has also been proposed that cooperative interactions between acidic amino acids in halophilic proteins and hydrated cations stabilize the folded protein structure and would lead to slower dynamics of the solvation shell. We find that the translational dynamics of the solvation shell is barely distinguishable between halophilic and mesophilic proteins; if such a cooperative effect exists, it does not have that entropic signature.


Effect of different cardioprotective methods on extracorporeal circulation in fetal sheep: a randomized controlled trial

Yi-Bo Yan, Shuo Shi, Qian-Biao Wu, Jin-Sheng Cai, Bin-Feng Lei
PMID: 33865409   DOI: 10.1186/s13019-021-01486-y

Abstract

Congenital heart disease is a leading cause of death in newborns and infants. The feasibility of fetal cardiac surgery is linked to extracorporeal circulation (ECC); therefore, cardioplegic solutions need to be effective and long-lasting.
Eighteen pregnant sheep were divided into an ECC-only group, St. Thomas' Hospital cardioplegic solution (STH1) group (STH group), and HTK preservation solution (Custodiol®) group (HTK group). Markers of myocardial injury including troponin I (cTnI), troponin T (cTnT) and creatine kinase myocardial band (CKMB) were measured at specific time points (T1: pre-ECC, T2: 30 min of ECC, T3: 60 min of ECC, T4: 60 min post-ECC, T5: 120 min post-ECC). Myocardial tissue was removed from the fetal sheep at T5, and apoptosis was detected by TUNEL staining.
Changes in the serum cTnI, cTnT and CKMB concentrations were not significantly different among the three groups before and during the ECC(T1,T2,T3). At 60 min after ECC shutdown(T4), cTnI and cTnT concentrations were significantly higher in the STH group than before the start of ECC. The concentration of cTnI was higher in the STH group than in the HTK and ECC-only groups. The concentration of cTnT was higher in the STH group than in the ECC-only group. At 120 min after ECC shutdown(T5), cTnI and cTnT concentrations were significantly higher in the ECC and HTK groups than before the start of ECC, and CKMB concentration was significantly higher in STH and HTK groups. The concentrations of cTnT, cTnI and CKMB was higher in the STH group than in the HTK and ECC-only groups. The number of TUNEL-positive cells in the HTK and STH groups was higher than in the ECC-only group. The number of TUNEL-positive cells in the STH group was higher than in the HTK group. There was no statistically significant difference among the groups in the heart rate and mean arterial pressure after ECC.
The HTK preservation solution was significantly better than STH1 in reducing the release of cardiomyocyte injury markers and the number of apoptotic cells in fetal sheep ECC. Fetal sheep receiving ECC-only had an advantage in all indicators, which suggests ECC-only fetal heart surgery is feasible.


Regulation of Mitochondrial Respiration by VDAC Is Enhanced by Membrane-Bound Inhibitors with Disordered Polyanionic C-Terminal Domains

Tatiana K Rostovtseva, Sergey M Bezrukov, David P Hoogerheide
PMID: 34298976   DOI: 10.3390/ijms22147358

Abstract

The voltage-dependent anion channel (VDAC) is the primary regulating pathway of water-soluble metabolites and ions across the mitochondrial outer membrane. When reconstituted into lipid membranes, VDAC responds to sufficiently large transmembrane potentials by transitioning to gated states in which ATP/ADP flux is reduced and calcium flux is increased. Two otherwise unrelated cytosolic proteins, tubulin, and α-synuclein (αSyn), dock with VDAC by a novel mechanism in which the transmembrane potential draws their disordered, polyanionic C-terminal domains into and through the VDAC channel, thus physically blocking the pore. For both tubulin and αSyn, the blocked state is observed at much lower transmembrane potentials than VDAC gated states, such that in the presence of these cytosolic docking proteins, VDAC's sensitivity to transmembrane potential is dramatically increased. Remarkably, the features of the VDAC gated states relevant for bioenergetics-reduced metabolite flux and increased calcium flux-are preserved in the blocked state induced by either docking protein. The ability of tubulin and αSyn to modulate mitochondrial potential and ATP production in vivo is now supported by many studies. The common physical origin of the interactions of both tubulin and αSyn with VDAC leads to a general model of a VDAC inhibitor, facilitates predictions of the effect of post-translational modifications of known inhibitors, and points the way toward the development of novel therapeutics targeting VDAC.


Explore Compound Types